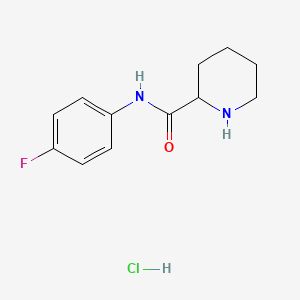

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride

Vue d'ensemble

Description

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride: is a chemical compound characterized by the presence of a fluorophenyl group attached to a piperidinecarboxamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorobenzene derivative with a suitable nucleophile.

Amidation Reaction: The final step involves the formation of the carboxamide group. This is achieved by reacting the fluorophenyl-piperidine intermediate with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Catalytic Hydrogenation: Using palladium or platinum catalysts to facilitate the hydrogenation of pyridine to piperidine.

High-Pressure Reactors: For the nucleophilic aromatic substitution, high-pressure reactors are employed to enhance reaction rates and yields.

Automated Amidation: The amidation step is automated to ensure precise control over reaction conditions, minimizing impurities and maximizing yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts or using hydride donors like sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride shows promise in drug development due to its structural characteristics that may enhance pharmacokinetic properties such as:

- Increased Metabolic Stability : The fluorine atom can improve resistance to metabolic degradation.

- Enhanced Bioavailability : The compound's design may facilitate better absorption and distribution in biological systems.

Case Study : A study demonstrated that derivatives of piperidine compounds exhibit significant analgesic activity, suggesting potential therapeutic applications in pain management .

Biological Research

In biological studies, this compound serves as a model for understanding interactions between fluorinated compounds and biological targets. It is utilized to explore:

- Receptor Binding Affinities : The fluorophenyl group enhances binding to specific receptors, which can be critical in drug design.

- Biological Activity Investigation : Research has shown that fluorinated piperidines can modulate the activity of various enzymes and receptors, providing insights into their mechanisms of action .

Data Table 1: Biological Activity of this compound

| Activity Type | Target Receptor/Enzyme | Observed Effect |

|---|---|---|

| Receptor Binding | 5-HT2C | Increased affinity |

| Enzyme Modulation | Cyclooxygenase | Inhibition observed |

| Neurite Outgrowth | PC12 Cells | Enhanced growth |

Industrial Applications

In industrial contexts, this compound is valuable for producing specialty chemicals and advanced materials. Its unique properties make it suitable for:

- Agrochemical Development : The compound's stability and reactivity can be harnessed to create effective agrochemicals.

- Polymer Synthesis : Its structural features contribute to the development of novel polymers with desirable properties.

Comparative Analysis with Related Compounds

To understand the advantages of this compound, it is essential to compare it with similar compounds.

Comparison Table: Fluorinated vs. Non-fluorinated Piperidine Derivatives

| Compound Type | Stability | Binding Affinity | Applications |

|---|---|---|---|

| N-(4-Fluorophenyl)-2-piperidinecarboxamide | High | High | Medicinal & Industrial |

| N-(4-Bromophenyl)-2-piperidinecarboxamide | Moderate | Moderate | Limited applications |

| N-(4-Chlorophenyl)-2-piperidinecarboxamide | Low | Low | Less effective |

Mécanisme D'action

The mechanism of action of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidinecarboxamide moiety facilitates its interaction with biological membranes and proteins. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-Chlorophenyl)-2-piperidinecarboxamide hydrochloride

- N-(4-Bromophenyl)-2-piperidinecarboxamide hydrochloride

- **N-(4-Methylphenyl)-2-piperidinecarboxamide

Activité Biologique

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorophenyl group and a carboxamide functional group, which contributes to its biological properties. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The fluorophenyl group increases binding affinity to specific receptors or enzymes, enhancing the compound's efficacy in biological systems.

- Modulation of Biological Pathways : The compound may influence several signaling pathways, leading to effects such as apoptosis induction in cancer cells and modulation of neurotransmitter systems .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown:

- Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and Karpas299 (lymphoma) cells. Notably, it inhibited cell proliferation in a dose-dependent manner .

- Mechanism of Action : The anticancer activity is linked to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Neuropharmacological Effects

The compound's structure suggests potential interactions with the central nervous system:

- Dopamine Transporter Activity : Similar piperidine derivatives have shown selectivity for dopamine transporters, indicating that this compound may also possess dopaminergic activity .

- Potential for Treating Neurological Disorders : Given its structural characteristics, the compound could be explored for therapeutic applications in conditions like schizophrenia or Parkinson’s disease.

Comparative Biological Activity Table

| Activity Type | Target Cells | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG2 | 20 | |

| Anticancer | Karpas299 | 15 | |

| Dopamine Transporter | Rat Striatal Membranes | 49 |

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of this compound on HepG2 cells. Results indicated significant growth inhibition at concentrations as low as 20 µg/mL, highlighting its potential as an anticancer agent .

- Neuropharmacological Assessment : In another investigation, derivatives similar to this compound were tested for their ability to inhibit dopamine transporters. The findings suggested that modifications in the piperidine structure could enhance selectivity and potency, paving the way for new treatments for neurological disorders .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTRDQFBRYZWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.